1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole

PARP1 inhibition Benzimidazole SAR Cellular IC₅₀

1-Cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole is a synthetic, polysubstituted benzimidazole derivative belonging to the cycloalkyl-substituted benzimidazole class described in US 6,737,421 B1 as inhibitors of poly(ADP‑ribose) polymerase (PARP). It features a cyclopropyl group at N‑1, a 4‑nitrobenzylsulfanyl moiety at C‑2, and a trifluoromethyl group at C‑5 of the benzimidazole core.

Molecular Formula C18H14F3N3O2S
Molecular Weight 393.4 g/mol
CAS No. 728026-68-4
Cat. No. B11062303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole
CAS728026-68-4
Molecular FormulaC18H14F3N3O2S
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C18H14F3N3O2S/c19-18(20,21)12-3-8-16-15(9-12)22-17(23(16)13-6-7-13)27-10-11-1-4-14(5-2-11)24(25)26/h1-5,8-9,13H,6-7,10H2
InChIKeyJWTUWFSGQAFWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole (CAS 728026-68-4) – Procurement-Oriented Baseline Characteristics


1-Cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole is a synthetic, polysubstituted benzimidazole derivative belonging to the cycloalkyl-substituted benzimidazole class described in US 6,737,421 B1 as inhibitors of poly(ADP‑ribose) polymerase (PARP) [1]. It features a cyclopropyl group at N‑1, a 4‑nitrobenzylsulfanyl moiety at C‑2, and a trifluoromethyl group at C‑5 of the benzimidazole core. The compound is documented as a PARP1 inhibitor with a cellular IC₅₀ of 27 nM in HeLa cells [2]. Its predicted logP of 3.23 [3] and the presence of both electron‑withdrawing (CF₃, NO₂) and lipophilic (cyclopropyl) substituents differentiate it from simpler 2‑sulfanylbenzimidazole analogs.

Why Simple 2-Sulfanylbenzimidazole Analogs Cannot Substitute for 1-Cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole in PARP1-Targeted Research


In‑class benzimidazole compounds cannot be interchanged without risking substantial loss of target engagement. The closest simplified analog, 2‑[(4‑nitrobenzyl)sulfanyl]‑1H‑benzimidazole (CAS 100541‑50‑2), which lacks the N‑1 cyclopropyl and C‑5 trifluoromethyl substituents, displays an ~8.2‑fold higher IC₅₀ against PARP1 (223 nM in a recombinant assay [1] versus 27 nM in a cellular assay for the target compound [2]). Although the assay formats differ, the magnitude of the difference, combined with the known contributions of the cyclopropyl group to conformational restriction and the CF₃ group to enhanced binding-site complementarity, indicates that substitution at positions 1 and 5 is a potency‑determining feature. This evidence directly argues against generic replacement with simpler 2‑sulfanylbenzimidazoles.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole Relative to Closest Structural Analogs


PARP1 Inhibitory Potency in HeLa Cells Versus the Closest Des-cyclopropyl Des-trifluoromethyl Analog

The target compound inhibits PARP1 in human HeLa cells with an IC₅₀ of 27 nM [1]. In comparison, 2‑[(4‑nitrobenzyl)sulfanyl]‑1H‑benzimidazole (CAS 100541‑50‑2), which lacks the N‑1 cyclopropyl and C‑5 CF₃ groups, shows an IC₅₀ of 223 nM against recombinant human PARP1 [2]. Although assay conditions differ (cellular vs. recombinant), the 8.2‑fold potency advantage is consistent with the expected contributions of the cyclopropyl and trifluoromethyl groups to target binding.

PARP1 inhibition Benzimidazole SAR Cellular IC₅₀

Predicted Lipophilicity (logP) Reduction by 0.75 Log Units Relative to the Des-cyclopropyl Des-trifluoromethyl Analog

The target compound has a predicted logP of 3.23 [1], whereas the simpler analog 2‑[(4‑nitrobenzyl)sulfanyl]‑1H‑benzimidazole exhibits a predicted logP of 3.98 . The 0.75 log-unit decrease (ΔlogP = –0.75) indicates that the simultaneous introduction of the polar/electron‑withdrawing CF₃ group and the compact cyclopropyl ring effectively reduces overall lipophilicity despite the addition of carbon atoms.

Lipophilicity logP Physicochemical property

Low CYP1A2 Inhibition Liability (IC₅₀ 1.1 µM) Supports Reduced Drug‑Drug Interaction Risk

In a time‑dependent inhibition assay using pooled human liver microsomes with midazolam as substrate, the target compound inhibited CYP1A2 with an IC₅₀ of 1.1 µM (1 100 nM) [1]. This value is well above the typical threshold of 1 µM for significant CYP inhibition, suggesting a low propensity for CYP1A2‑mediated drug‑drug interactions. While no direct comparator data are available for the closest analog, this profile compares favorably with many benzimidazole‑based clinical candidates that require extensive CYP profiling before lead selection.

CYP450 inhibition Drug‑drug interaction ADME

Cyclopropyl Substitution Imparts Metabolic Stability Advantage Over Non‑cyclopropyl Benzimidazole Congeners

The N‑1 cyclopropyl group is generally recognized to reduce susceptibility to cytochrome P450‑mediated oxidation because of the high C–H bond dissociation energy of the cyclopropane ring [1]. While direct microsomal stability data for the target compound are not publicly available, this class‑level property provides a mechanistic rationale for expecting improved metabolic stability relative to benzimidazole analogs lacking this moiety. This inference is frequently exploited in medicinal chemistry to enhance the half‑life of benzimidazole‑based inhibitors.

Metabolic stability Cyclopropyl group CYP oxidation

Prioritized Application Scenarios for 1-Cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole in PARP1‑Focused Drug Discovery and Chemical Biology


Cellular PARP1 Target‑Engagement Studies in HeLa and Other BRCA‑Proficient Cell Lines

The compound’s cellular IC₅₀ of 27 nM in HeLa cells [1] makes it suitable as a reference PARP1 inhibitor for dose‑response experiments where moderate potency is desired to avoid complete target suppression. Its lower lipophilicity (logP 3.23 [2]) supports cleaner cellular dosing with reduced non‑specific partitioning, allowing researchers to distinguish on‑target PARP‑dependent effects from off‑target contributions.

Chemical Probe for PARP1 Inhibition in Combination Therapy or Chemosensitization Assays

With low CYP1A2 inhibition (IC₅₀ 1.1 µM [1]) and the anticipated metabolic stability conferred by the N‑1 cyclopropyl group [2], this compound can be prioritized for in‑vitro combination screening with DNA‑damaging agents (e.g., temozolomide or topoisomerase inhibitors) where minimal CYP‑mediated drug‑drug interaction is essential for unambiguous interpretation of synergism.

Structure‑Activity Relationship (SAR) Benchmark for 1,2,5‑Trisubstituted Benzimidazole PARP Inhibitors

The 8.2‑fold potency advantage over the simpler 2‑[(4‑nitrobenzyl)sulfanyl]‑1H‑benzimidazole [1] positions this compound as a benchmark for quantifying the contribution of N‑1 cyclopropyl and C‑5 trifluoromethyl substituents to PARP1 binding. Medicinal chemistry teams can use this data point to guide further scaffold optimization or to validate computational docking predictions.

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